4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyl, propan-2-yl, sulfamoyl, and pyrimidinyl groups.
Preparation Methods
The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve high yields and purity.
Chemical Reactions Analysis
4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can be compared with other similar compounds, such as:
4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide: This compound has a similar structure but with a methyl group instead of a propan-2-yl group.
2-aminopyrimidine derivatives: These compounds have a pyrimidine ring and are known for their biological activities, such as antitrypanosomal and antiplasmodial properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O5S2/c1-20(2)33(19-22-7-5-4-6-8-22)40(37,38)26-13-9-23(10-14-26)27(34)31-24-11-15-25(16-12-24)39(35,36)32-28-29-18-17-21(3)30-28/h4-18,20H,19H2,1-3H3,(H,31,34)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUCKPCVBMBNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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